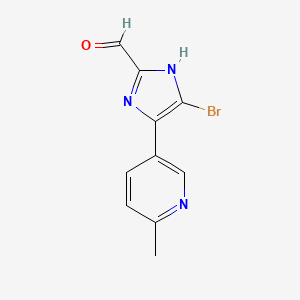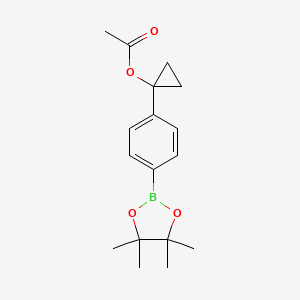
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity
Métodos De Preparación
The synthesis of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction is carried out under reflux conditions with a catalytic amount of sodium iodide (NaI) at 65°C for 28 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Biology: The compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparación Con Compuestos Similares
Ethyl 6-Chloro-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared to other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Nalidixic Acid: An older quinolone with a narrower spectrum of activity.
Levofloxacin: A more potent quinolone with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C15H16ClNO3 |
|---|---|
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
ethyl 6-chloro-1-ethyl-8-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-17-8-12(15(19)20-5-2)14(18)11-7-10(16)6-9(3)13(11)17/h6-8H,4-5H2,1-3H3 |
Clave InChI |
XABLKBGGMUYXSU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)Cl)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


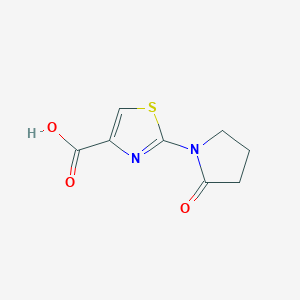
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
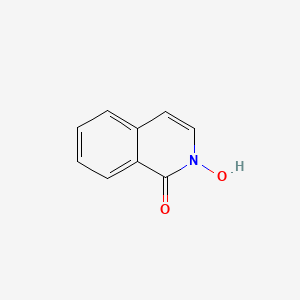

![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
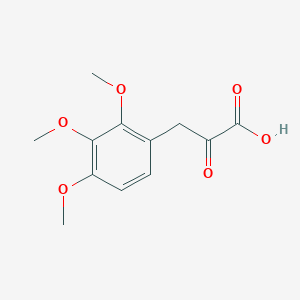
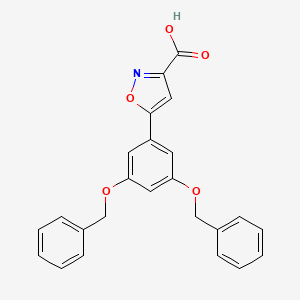
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


